2-Butanoyl-3-picoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoyl-3-picoline can be achieved through the Friedel-Crafts acylation of 3-picoline with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete reaction.

Industrial Production Methods: the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis method.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butanoyl-3-picoline exhibits reactivity typical of both ketones and pyridines. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions. The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group to form alcohols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Condensation: Aldol condensation can occur in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.

Major Products:

Nucleophilic Addition: Formation of secondary or tertiary alcohols.

Reduction: Formation of 1-(3-methyl-2-pyridinyl)butanol.

Condensation: Formation of α,β-unsaturated ketones or β-hydroxy ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Butanoyl-3-picoline has been investigated for its potential therapeutic applications. Its derivatives have shown promise as allosteric modulators for cannabinoid receptors, which are crucial in pain management and neuroprotection.

Case Study: GAT211 Analog Development

- Researchers applied fluorine- and nitrogen-walk strategies to modify the GAT211 scaffold, resulting in compounds with enhanced pharmacological profiles. These analogs exhibited improved metabolic stability and therapeutic efficacy in preclinical models of glaucoma and neuropathic pain .

Drug Discovery

The compound is being explored for its role in drug discovery, particularly in developing new treatments for conditions like Huntington’s disease and ocular hypertension. Its ability to modulate receptor activity without producing significant side effects makes it a candidate for further development.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds. Its derivatives are utilized in creating more complex structures with potential biological activity.

Analytical Chemistry

The compound's properties make it suitable for use as a standard in analytical methods such as chromatography. It helps in calibrating instruments used to analyze similar nitrogen-containing compounds.

Data Tables

Wirkmechanismus

The mechanism of action of 2-Butanoyl-3-picoline is not well-documented. given its structure, it is likely to interact with biological targets through its carbonyl and pyridine functional groups. These interactions may involve hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites .

Vergleich Mit ähnlichen Verbindungen

2-Acetylpyridine: Similar structure with an acetyl group instead of a butanoyl group.

3-Acetylpyridine: Acetyl group attached to the third position of the pyridine ring.

2-Butanoylpyridine: Similar structure but with the butanoyl group attached to the second position of the pyridine ring.

Uniqueness: 2-Butanoyl-3-picoline is unique due to the specific positioning of the butanoyl group on the pyridine ring, which may confer distinct reactivity and biological activity compared to its analogs .

Biologische Aktivität

2-Butanoyl-3-picoline, a derivative of picoline, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of picoline derivatives that have been studied for various pharmacological properties, including their interactions with enzymes and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

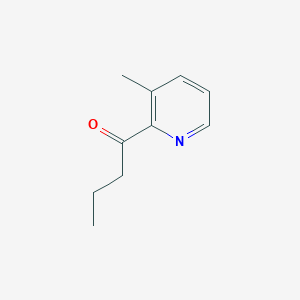

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure, which is modified by a butanoyl group at the 2-position. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research on this compound has revealed several significant biological activities:

- Enzyme Interactions : The compound has been investigated for its ability to interact with various enzymes, particularly acetylcholinesterase (AChE). Inhibition of AChE is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies indicate that picoline derivatives exhibit antimicrobial activity, which may extend to this compound. This is particularly relevant in the context of increasing antibiotic resistance.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of this compound on cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluating the anti-AChE activity of various picoline derivatives reported that this compound demonstrated significant inhibition, with an IC50 value comparable to other known inhibitors. The binding interactions were analyzed using molecular docking simulations, revealing favorable binding energy values that suggest effective interaction with the active site of AChE.

| Compound | IC50 (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 10.5 | -9.0 |

| Donepezil | 7.5 | -10.0 |

| Galantamine | 12.0 | -8.5 |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Control (Ampicillin) | 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- AChE Inhibition : The compound's structural features allow it to bind effectively to the AChE enzyme, leading to decreased breakdown of acetylcholine, which is beneficial in enhancing cholinergic transmission.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Eigenschaften

IUPAC Name |

1-(3-methylpyridin-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPMQBUTISBDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.